molecular formula C17H17NO4 B5872572 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5872572
M. Wt: 299.32 g/mol
InChI Key: DMPQDJQBMHABCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide, also known as MDAA, is a novel compound that has been synthesized and studied for its potential use in scientific research. MDAA belongs to the class of benzodioxinylacetamide compounds and has shown promising results in various research studies.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide acts as a reuptake inhibitor for both SERT and DAT. It binds to the transporters and prevents the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels. This increase in neurotransmitter levels can have various effects on the brain, including mood regulation, reward processing, and cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide has a dose-dependent effect on neurotransmitter levels in the brain. At low doses, it increases serotonin and dopamine levels, leading to a sense of well-being and euphoria. At higher doses, it can cause hyperactivity and agitation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide has also been shown to have an effect on other neurotransmitter systems, including norepinephrine and GABA.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It has a high affinity for SERT and DAT, making it a potent tool for studying these transporters. It is also relatively easy to synthesize and has a long shelf life. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide has some limitations, including its potential for abuse and the lack of studies on its long-term effects.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use as a treatment for neurological disorders such as depression and anxiety. Another area of research is the development of analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide with improved pharmacological properties. Finally, more studies are needed to determine the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide use and its potential for abuse.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide is a novel compound that has shown promising results in various research studies. It has a high affinity for SERT and DAT, making it a potential tool for studying the role of these transporters in neurological disorders. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its potency and ease of synthesis. However, more studies are needed to determine its long-term effects and potential for abuse.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 2-(4-methoxyphenyl)acetic acid with 1,2-dihydroxybenzene in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide has been optimized to yield high purity and yield.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). This makes it a potential tool for studying the role of these transporters in various neurological disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-20-14-5-2-12(3-6-14)10-17(19)18-13-4-7-15-16(11-13)22-9-8-21-15/h2-7,11H,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPQDJQBMHABCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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